EAI045 -

EAI045

Catalog Number: EVT-266919
CAS Number:
Molecular Formula: C19H14FN3O3S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide, commonly known as EAI045, is a fourth-generation, allosteric tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR) [, ]. It is classified as a mutant-selective inhibitor, exhibiting high potency against EGFR mutants such as L858R/T790M and L858R/T790M/C797S [, , ]. EAI045 represents a significant advancement in cancer research, specifically for non-small cell lung cancers (NSCLC) that develop resistance to existing EGFR TKIs [, , ]. Unlike previous generations of EGFR inhibitors, which primarily target the ATP-binding site, EAI045 binds to an allosteric site on EGFR [, ]. This unique mechanism of action allows it to overcome resistance mechanisms, including the T790M and C797S mutations, which are common causes of acquired resistance to other EGFR TKIs [, , ].

Synthesis Analysis

The synthesis of EAI045 has been achieved using a three-step, convergent approach []. This scalable process utilizes a three-component coupling strategy as the key step, enabling the production of EAI045 in good yield on a kilogram scale []. Although detailed synthetic procedures are not extensively discussed in the provided abstracts, the reported method suggests an efficient and practical approach for large-scale synthesis, which is crucial for further preclinical and clinical development.

Molecular Structure Analysis

The molecular structure of EAI045 has been elucidated and confirmed through techniques such as X-ray crystallography [, , , , ]. These studies have provided valuable insights into the interactions between EAI045 and its target, EGFR. The crystal structures of EAI045 in complex with different EGFR mutants, including EGFR-T790M/V948R [, ], EGFR T790M/C797S/V948R [, ] and EGFR with L858R/T790M [], have revealed the specific binding mode and key interactions responsible for its inhibitory activity and selectivity.

Mechanism of Action

EAI045 functions as an allosteric inhibitor of EGFR by binding to a site distinct from the ATP-binding pocket [, ]. This allosteric binding site is created by the displacement of the regulatory C-helix in an inactive conformation of the kinase []. This binding mode disrupts the active conformation of EGFR, inhibiting its kinase activity and downstream signaling pathways essential for tumor cell growth and survival [, , ]. The selectivity of EAI045 for mutant EGFR over wild-type EGFR is attributed to differences in the conformation of the allosteric binding site [, ]. Specifically, EAI045 forms a direct hydrogen bond with Asp855 in the DFG motif of mutant T790M EGFR, while this interaction is water-mediated in wild-type EGFR []. This difference in binding affinity contributes to the selective inhibition of mutant EGFR.

Applications
  • Overcoming EGFR TKI Resistance: EAI045 effectively inhibits the growth of EGFR-mutant NSCLC cells, including those harboring the T790M and C797S mutations, which confer resistance to other EGFR TKIs [, , , ]. This property makes it a promising candidate for treating patients with acquired resistance to first-line and second-line EGFR TKIs.
  • Combination Therapy: EAI045 demonstrates synergistic antitumor activity in combination with cetuximab, an antibody that blocks EGFR dimerization []. This combination strategy effectively targets both the extracellular and intracellular domains of EGFR, enhancing its therapeutic efficacy.
  • PET Imaging: Radiolabeled [¹¹C]EAI045 has been developed and evaluated as a positron emission tomography (PET) tracer for imaging tumors expressing mutant EGFR [, ]. This application holds promise for improving the diagnosis and monitoring of EGFR-mutant cancers.

(5-fluoro-2-hydroxyphenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (PIA)

    Compound Description: PIA is the major metabolite of EAI045, formed through hydrolysis of the parent drug. [] A validated LC-MS/MS assay was developed to quantify both EAI045 and PIA in mouse plasma and tissue homogenates. [] Studies showed that while ABCB1, ABCG2, and Oatp1a/1b transporters influenced EAI045 pharmacokinetics, they had minimal impact on PIA pharmacokinetics. []

Gefitinib

Erlotinib

    Compound Description: Similar to gefitinib, erlotinib is a first-generation EGFR TKI used in NSCLC treatment but faces the same challenge of acquired resistance, often through the T790M mutation. [, , , ]

    Compound Description: Afatinib is a first-generation, irreversible EGFR TKI used for treating NSCLC. [, ] Despite its irreversible binding, the emergence of the C797S mutation, which prevents covalent bond formation, can lead to afatinib resistance. []

Osimertinib (AZD9291)

    Compound Description: Cetuximab is a monoclonal antibody that binds to EGFR, blocking its dimerization and activation. [] While not directly an EGFR TKI, cetuximab demonstrates potent synergy with EAI045. [] This synergistic effect arises because cetuximab enhances the sensitivity of EGFR dimers to EAI045 by preventing their asymmetric activation, which can otherwise limit EAI045's efficacy. []

EAI001

    Compound Description: EAI001 is an early allosteric EGFR inhibitor that, like EAI045, binds to a site distinct from the ATP-binding pocket. [, ] Molecular dynamics simulations and free energy calculations have been employed to investigate the binding mechanisms of EAI001 and compare them to EAI045. [, ] These studies provide valuable insights into the structural features and interactions crucial for the allosteric inhibition of EGFR. [, ]

JBJ-04-125-02

    Compound Description: JBJ-04-125-02 is a more potent analog of EAI045. [] This analog demonstrates improved inhibitory activity against EGFR, potentially surpassing the need for combination therapy with cetuximab. [] Molecular modeling studies suggest that JBJ-04-125-02 exhibits stronger interactions within the active site of EGFR compared to EAI045. []

CH7233163

    Compound Description: CH7233163 is a noncovalent, ATP-competitive EGFR inhibitor with potent activity against the osimertinib-resistant Del19/T790M/C797S EGFR mutation. [] Crystal structure analysis revealed that CH7233163 binds to the EGFR's αC-helix-in conformation, explaining its inhibitory activity and selectivity for EGFR mutants. [] It effectively inhibits various EGFR mutants, including L858R/T790M/C797S, L858R/T790M, Del19/T790M, Del19, and L858R, while showing less potent inhibition of wild-type EGFR. []

ZINC000072404720

    Compound Description: Identified through molecular modeling studies using the ZINC database, ZINC000072404720 emerged as a potential allosteric inhibitor of the EGFRT790M+C797S mutant. [] Molecular docking simulations revealed that ZINC000072404720 exhibits a similar binding pattern to EAI045. [] Notably, ZINC000072404720 displayed a more favorable binding free energy compared to EAI045 in molecular mechanics/generalized Born surface area (MM/GBSA) calculations. []

[11C]EAI045

    Compound Description: [11C]EAI045 is a radiolabeled version of EAI045 developed for imaging tumors expressing mutated EGFR using positron emission tomography (PET). [, ]

Properties

Product Name

EAI045

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)

InChI Key

YTUFHOKUFOQRDF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4

Solubility

Soluble in DMSO

Synonyms

EAI045; EAI-045; EAI 045.

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.